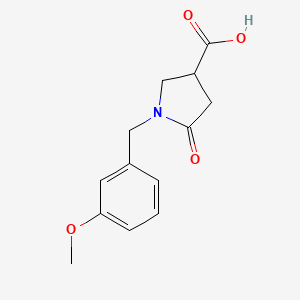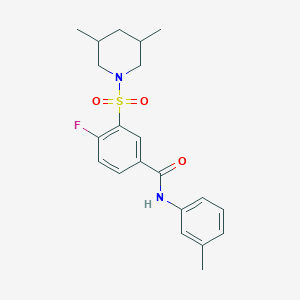
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of the amide bond between an acid and an amine. In the context of the provided papers, similar compounds have been synthesized using various methods. For example, the synthesis of dopamine D2 receptor ligands involved the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid, followed by the introduction of fluorine onto the ethyl side chains . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The substitution pattern on the benzene ring and the nature of the amide substituents can significantly influence the binding affinity and selectivity of these compounds to biological targets. For instance, the presence of a fluorine atom can affect the lipophilicity and electronic distribution of the molecule, potentially enhancing its biological activity .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, halogenation, and sulfonamide linkage formation. The presence of a sulfonamide group in the compound suggests that it could be synthesized through a reaction between a suitable sulfonyl chloride and an amine. The fluorine atom on the aromatic ring could be introduced through halogenation reactions, such as electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, fluorescence, and binding affinity, can be influenced by their functional groups and substitution patterns. For example, the fluorescence properties of benzamides can vary with pH and solvent, which is important for their determination in drugs and biological fluids . The introduction of a fluorine atom can also affect the compound's physical properties, such as boiling point and density, as well as its chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide and its derivatives have been explored extensively in the realm of synthetic chemistry and biological activity studies. These compounds are notable for their structural complexity and potential biological applications, particularly in medicinal chemistry.
One of the pivotal research areas involves the synthesis and evaluation of hypoglycemic benzoic acid derivatives, where similar structures to 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide have demonstrated significant activity. For instance, compounds derived from meglitinide analogs, bearing resemblances in their sulfonyl and amide functionalities, have shown substantial hypoglycemic effects. These compounds, through meticulous structural modifications, have yielded variants like repaglinide, which is FDA and EMEA approved for type 2 diabetic treatment, highlighting the therapeutic potential of such chemistries (Grell et al., 1998).
Antimicrobial and Antiviral Applications
Further extending the applications, derivatives embodying the sulfonamide moiety have been synthesized and tested for antimicrobial activities. A study on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides revealed their potent antibacterial and antifungal properties, suggesting the role of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Moreover, isatin derivatives incorporating sulfonamide groups have been evaluated for their antiviral activities, particularly against HCV and SARS-CoV viruses. The inclusion of fluorine atoms and sulfonamide linkages in these compounds has contributed to their antiviral efficacy, showcasing the broad-spectrum potential of such chemical frameworks (Selvam et al., 2008).
Material Science and Polymer Chemistry
In material science, the structural motifs similar to 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide have been utilized in the synthesis of advanced polymers. For instance, aromatic polyamides incorporating ether and sulfone links have been developed, demonstrating high solubility and thermal stability. These polymers, derived from ether-sulfone-dicarboxylic acids, showcase the application of sulfonyl and amide groups in creating high-performance materials (Hsiao & Huang, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTDJYWDVJEVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


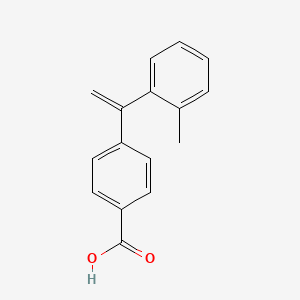
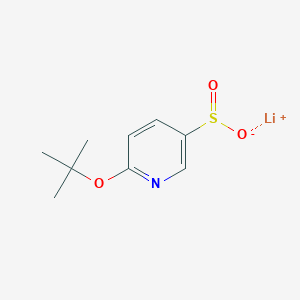
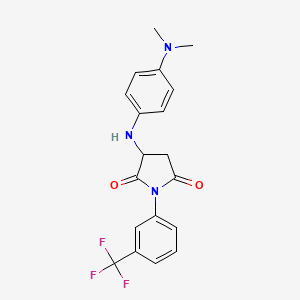
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)
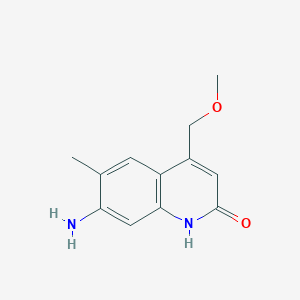

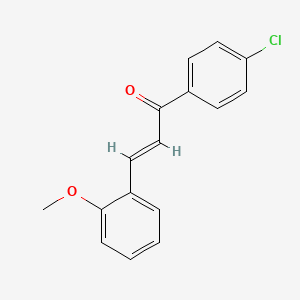

![3-(Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B2516033.png)
![N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2516034.png)
